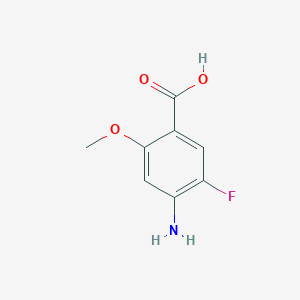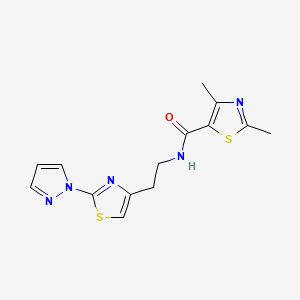
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide” is a novel compound that has been gaining immense attention in the scientific community. It is a derivative of 2-pyrazol-1-yl-thiazole, which has shown promising antibacterial activity .
Molecular Structure Analysis
The molecular formula of the compound is C15H14N4OS, and it has a molecular weight of 298.36. The thiazole ring in the compound consists of sulfur and nitrogen, which makes it a versatile entity in actions and reactions .Aplicaciones Científicas De Investigación
- Imidazole derivatives, including the compound , have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and parasites . Further studies could investigate their potential as novel antibiotics or antifungal agents.
- Pyrazole-bearing compounds, which include this imidazole derivative, have demonstrated potent antileishmanial and antimalarial activities . Investigating their mechanism of action and optimizing their efficacy could lead to new treatments for these parasitic diseases.
- Recent studies have highlighted the thermally robust properties of certain imidazole-containing compounds, making them suitable candidates for metal-free detonating substances . Further research could explore their applications in explosives or propellants.
- Utilizing computational methods, researchers could perform molecular simulations to understand the binding interactions of this compound with specific protein targets. For instance, a study justified the potent antipromastigote activity of a related compound based on its favorable binding pattern in the active site of LmPTR1 .
Antimicrobial Activity
Antileishmanial and Antimalarial Effects
Metal-Free Energetic Materials
Molecular Simulation Studies
Direcciones Futuras
2-pyrazol-1-yl-thiazoles, including this compound, can be considered as a valuable starting point for subsequent optimization and morphing . The discovery of novel antibacterial agents is a question of low interest for many large pharmaceutical companies, but there is a perpetual need for new antibiotics .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to haveanti-tubercular potential against Mycobacterium tuberculosis strain .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent anti-tubercular activity . This suggests that the compound may interact with specific proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the growth or survival of the bacteria.
Biochemical Pathways
It’s plausible that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, given its reported anti-tubercular activity .
Result of Action
Given its reported anti-tubercular activity , it can be inferred that the compound likely results in the inhibition of growth or survival of Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c1-9-12(22-10(2)17-9)13(20)15-6-4-11-8-21-14(18-11)19-7-3-5-16-19/h3,5,7-8H,4,6H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUSHPHDHMACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

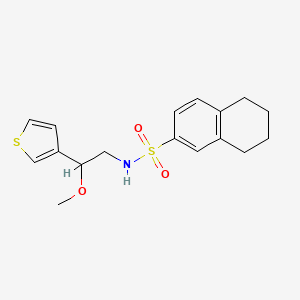
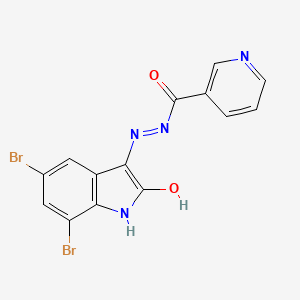
![1-(3-Chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)
![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

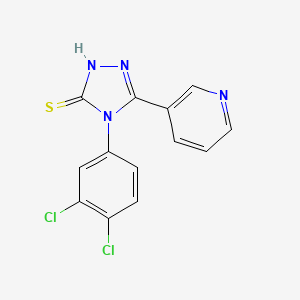
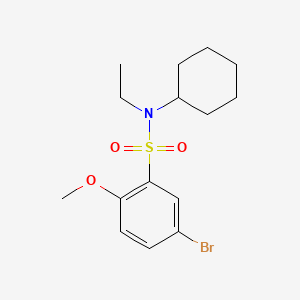
![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)
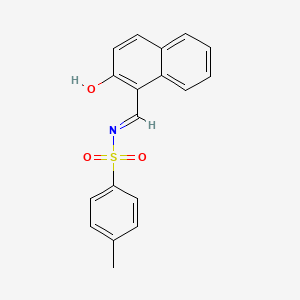
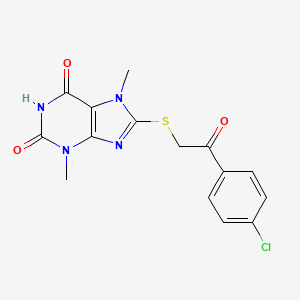
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2434678.png)
